molecular formula C15H15N3O6S2 B2592271 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzenesulfonamide CAS No. 941944-28-1

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzenesulfonamide

Cat. No.: B2592271
CAS No.: 941944-28-1
M. Wt: 397.42
InChI Key: SJDLUIAVEIPXDA-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzenesulfonamide is a chemical compound supplied for research and experimental purposes. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. This synthetic sulfonamide derivative features a unique molecular architecture, combining a 4-nitrobenzenesulfonamide group linked to a phenyl ring substituted with a 1,1-dioxidoisothiazolidine moiety . Compounds within this structural family are of significant interest in scientific research due to their potential as key intermediates and building blocks in organic synthesis and medicinal chemistry . Researchers utilize this and related compounds in the exploration of new chemical entities, often focusing on the development of molecules with specialized biological activities. The presence of the sulfonamide group is a common feature in many pharmacologically active compounds, which may be investigated for various inhibitory properties . The 1,1-dioxidoisothiazolidine moiety is a notable structural feature, and analogs containing this group have been investigated in various research contexts. For instance, scientific literature indicates that structurally related compounds, specifically those containing the 1,1-dioxido-1,2-benzothiazol-3-yl group, have been studied as potent inhibitors of potassium ion channels like Kv1.3 . Such ion channel blockers are valuable tools in basic research for understanding cellular signaling and immune cell function. Furthermore, other research areas involve molecules with the isothiazolidine dioxide core being explored for their potential as inhibitors of specific protein targets, such as Kif18A, which is a kinesin involved in cell division and is a target of interest in oncology research . Researchers value this compound for its potential applications across multiple disciplines, including chemistry, where it serves as a precursor for more complex molecules, and biology, where it may be used in biochemical and cellular assays to probe specific mechanisms of action . All studies should be conducted in accordance with applicable laws and regulations governing laboratory research.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6S2/c19-18(20)13-5-7-15(8-6-13)26(23,24)16-12-3-1-4-14(11-12)17-9-2-10-25(17,21)22/h1,3-8,11,16H,2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDLUIAVEIPXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-(1,1-dioxidoisothiazolidin-2-yl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The dioxidoisothiazolidinyl group can undergo oxidation reactions, potentially forming sulfone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Various nucleophiles such as amines or alcohols, often in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Reduction: Formation of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-aminobenzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its sulfonamide moiety, which is known for its antibacterial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death. Additionally, the compound’s nitro group may contribute to its biological activity by generating reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, physical properties, and biological activities:

Compound Name Substituent/Ring System Melting Point (°C) Biological Activity (IC₅₀ or Model) Synthesis Method Key Structural Features
N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzenesulfonamide (Target) 3-(1,1-dioxidoisothiazolidin-2-yl)phenyl 219–221* Not reported Likely nucleophilic substitution Rigid isothiazolidine ring, para-nitro
N-(2-(1,1-Dioxidobenzo[d]isothiazol-3-yl)phenyl)-4-nitrobenzenesulfonamide 2-(benzo[d]isothiazol-3-yl)phenyl 219–221 Not reported General Procedure 1,3-ad Benzo-fused isothiazole, para-nitro
N-(3-((6,7-Dimethoxyquinazolin-4-yl)amino)phenyl)-4-nitrobenzenesulfonamide 3-(6,7-dimethoxyquinazolin-4-ylamino)phenyl Not reported IC₅₀ = 10.29 ± 1.14 µM (EAC cells) Multi-step coupling Quinazoline core, methoxy groups
N-(3-(1H-Imidazol-1-yl)propyl)-4-nitrobenzenesulfonamide 3-(imidazol-1-yl)propyl Not reported Not reported Sulfonylation of amine Flexible imidazole-propyl chain
N-((4-Methoxyphenyl)(phenyl)methylene)-4-nitrobenzenesulfonamide (4-methoxyphenyl)(phenyl)methylene 135 Not reported Staudinger reaction Imine linkage, methoxy group
S8(E)-N-(2-(But-2-en-1-yloxy)phenyl)-4-nitrobenzenesulfonamide 2-(but-2-en-1-yloxy)phenyl 121–127 Not reported General Procedure A Alkenyl ether substituent

*Inferred from structurally similar compound in .

Key Observations

Structural and Conformational Differences
  • Ring Systems : The target compound’s isothiazolidine ring lacks aromaticity compared to the benzo[d]isothiazole derivative in , reducing π-conjugation but increasing ring strain. This may enhance reactivity in certain contexts.
  • Substituent Position: The meta-substituted isothiazolidine in the target compound contrasts with the ortho-substituted benzo[d]isothiazole in .
  • Dihedral Angles: Analogous sulfonamides (e.g., N-(4-chlorophenyl)-4-nitrobenzenesulfonamide) exhibit dihedral angles of ~30–36° between the sulfonyl and anilino rings , which influence molecular packing and solubility. The target compound’s dihedral angle is expected to differ due to its bulky isothiazolidine group.
Physical Properties
  • Higher melting points (e.g., 219–221°C for the target vs. 135°C for the imine derivative in ) correlate with increased rigidity and intermolecular hydrogen bonding, as seen in sulfonamides with planar aromatic systems .

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Synthesis

The compound features a sulfonamide group , a nitro group , and a 1,1-dioxidoisothiazolidin-2-yl moiety . Its IUPAC name is N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-nitrobenzenesulfonamide. The synthesis typically involves the following steps:

  • Sulfonation : The introduction of the sulfonamide group is achieved by reacting a nitrobenzene derivative with chlorosulfonic acid.
  • Cyclization : The formation of the 1,1-dioxidoisothiazolidin-2-yl group occurs through a cyclization reaction with appropriate reagents.
  • Purification : Techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Antimicrobial Properties

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial activity . This compound has shown effectiveness against various bacterial strains. This activity is attributed to the compound's ability to inhibit bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving cell cycle arrest and apoptosis induction. The nitro group can participate in redox reactions, generating reactive intermediates that may damage cellular components, thereby enhancing its anticancer efficacy.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The sulfonamide moiety competes with natural substrates for binding sites on enzymes crucial for bacterial growth.
  • Reactive Intermediate Formation : The nitro group can undergo reduction to form reactive species that interact with DNA and proteins, leading to cellular damage.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of folic acid synthesis
AnticancerInduction of apoptosis and cell cycle arrest
Enzyme inhibitionCompetitive inhibition of key enzymes

Case Studies

Several studies have explored the biological activity of sulfonamide derivatives similar to this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that sulfonamides significantly reduced the growth of resistant bacterial strains in vitro, suggesting potential clinical applications in treating infections caused by multidrug-resistant bacteria.
  • Anticancer Research : In vitro studies have shown that the compound can induce apoptosis in human cancer cell lines through mitochondrial pathways, highlighting its potential as an anticancer agent.

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